![molecular formula C10H21NO2 B13212735 (Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine](/img/structure/B13212735.png)
(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine is an organic compound that features a combination of an amine group, a butyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine typically involves the reaction of a butyl amine derivative with a dioxolane compound. One common method is the reaction of butan-2-amine with 2-(2-methyl-1,3-dioxolan-2-yl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure due to the presence of a dioxane ring.
1,3-Dioxolanes: Share the dioxolane ring structure, making them chemically related.
Butylamines: Compounds with a butyl group and an amine group, similar to the butyl amine moiety in (Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine.
Uniqueness
This compound is unique due to its combination of a butyl group, an amine group, and a dioxolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C10H21NO2/c1-4-9(2)11-6-5-10(3)12-7-8-13-10/h9,11H,4-8H2,1-3H3 |
InChI Key |
NKCIWJONOOJYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13212653.png)
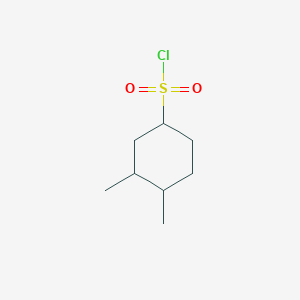
![6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13212661.png)

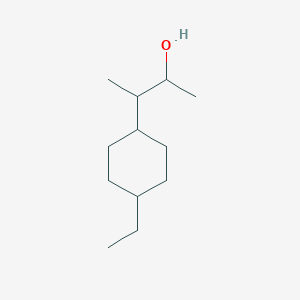
![Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13212672.png)
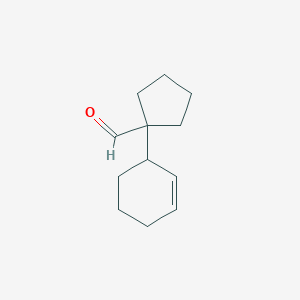
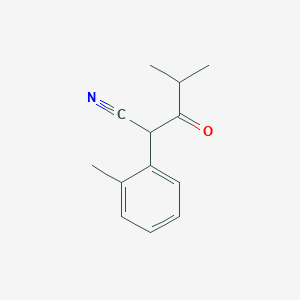
methanol](/img/structure/B13212693.png)
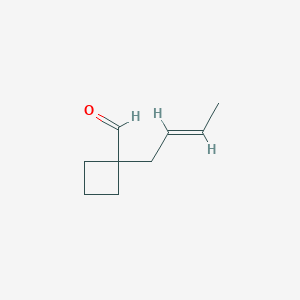



![(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine](/img/structure/B13212748.png)
